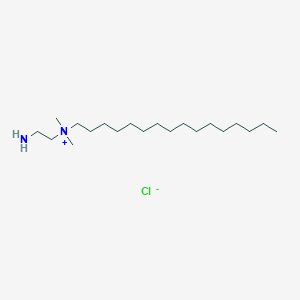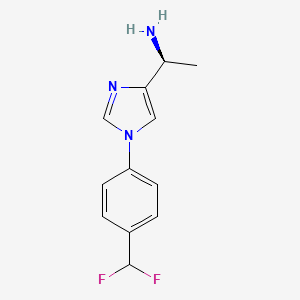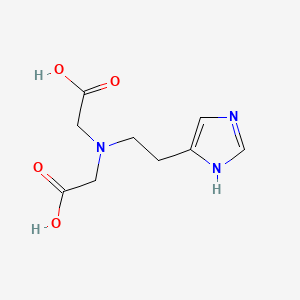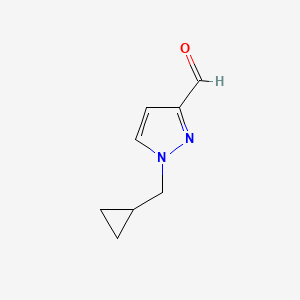
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is an organic compound featuring a cyclopropylmethyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors, followed by functional group transformations to introduce the aldehyde group. For example, cyclopropylmethyl bromide can be reacted with pyrazole under basic conditions to form the cyclopropylmethyl-pyrazole intermediate, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Electrophiles like halogens, nitro groups, and sulfonyl groups.
Major Products:
Oxidation: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The cyclopropylmethyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde can be compared with other pyrazole derivatives and cyclopropyl-containing compounds:
Similar Compounds: 1-(Cyclopropylmethyl)-1H-pyrazole, 1-(Cyclopropylmethyl)-1H-pyrazole-3-methanol, 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid.
Uniqueness: The presence of both the cyclopropylmethyl group and the aldehyde functional group imparts unique reactivity and potential biological activity to this compound, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)pyrazole-3-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c11-6-8-3-4-10(9-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 |
Clave InChI |
HEMRCCURSAMMBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2C=CC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


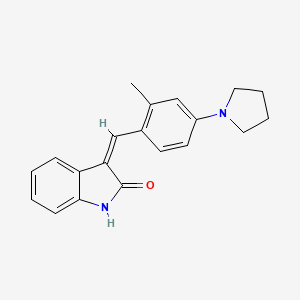
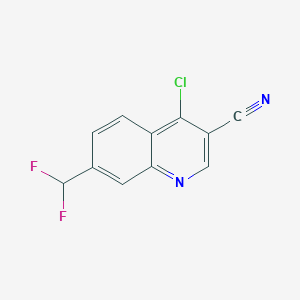


![2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B12949781.png)
![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)

